
TRPA1 Antagonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
TRPA1 Antagonist 3: is a compound known for its ability to inhibit the transient receptor potential ankyrin 1 (TRPA1) ion channel. TRPA1 is a calcium-permeable non-selective cation channel that plays a significant role in the sensory perception of pain and inflammation. This compound has garnered attention for its potential therapeutic applications, particularly in pain management and respiratory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRPA1 Antagonist 3 typically involves a series of organic reactions. One common method includes the condensation reaction forming a 1,2,4-oxadiazole ring between specific regions of the molecule . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine under controlled temperatures.
**Industrial
Properties
Molecular Formula |
C11H8ClN3 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
(2-chloropyridin-4-yl)-phenyldiazene |
InChI |
InChI=1S/C11H8ClN3/c12-11-8-10(6-7-13-11)15-14-9-4-2-1-3-5-9/h1-8H |
InChI Key |
QFVFNQVNZCUQHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B15362529.png)
![(7S,8aR)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15362530.png)
![(3S,6R)-5-Benzyloxycarbonyl-2,2-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B15362533.png)
![3-Azabicyclo[4.1.0]heptan-6-ol;2,2,2-trifluoroacetic acid](/img/structure/B15362548.png)
![Methyl (2R)-2-(tert-butoxycarbonylamino)-3-[(3S)-2-oxopyrrolidin-3-YL]propanoate](/img/structure/B15362560.png)
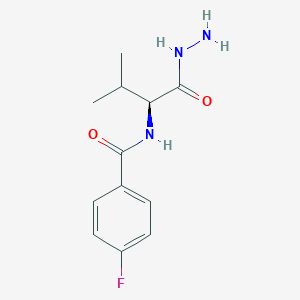
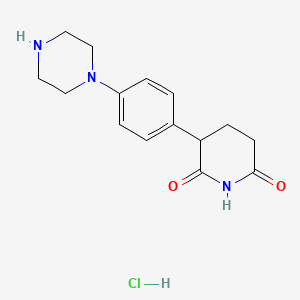


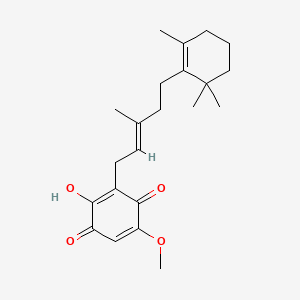
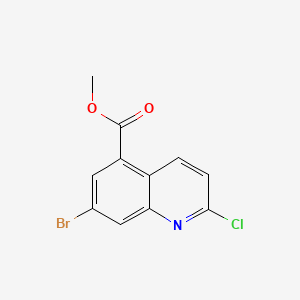
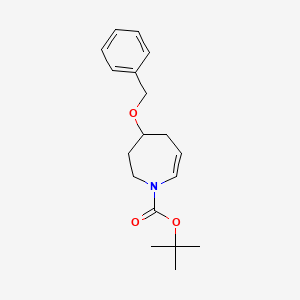
![Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate](/img/structure/B15362617.png)
![4,6-Dibromo-1H-imidazo[4,5-C]pyridine](/img/structure/B15362628.png)
